molecular formula C13H15NO3 B152136 (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 428518-36-9

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B152136
CAS No.: 428518-36-9
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-LLVKDONJSA-N
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Description

®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO3 It is a derivative of pyrrolidine, a five-membered lactam ring, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylenesuccinic acid with benzylamine under acidic conditions to form the pyrrolidine ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern and stereochemistry. The presence of the benzyl group and the ®-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350779
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428518-36-9
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 428518-36-9
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